Physicochemical properties of 2-Methoxy-1,5-naphthyridine
Physicochemical properties of 2-Methoxy-1,5-naphthyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-1,5-naphthyridine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a core component of numerous biologically active molecules, and understanding the influence of substituents, such as the 2-methoxy group, is critical for the design of novel therapeutics and functional materials.[1][2] This document details the synthesis, structural elucidation through various spectroscopic techniques, and key physicochemical parameters including solubility, pKa, and chemical stability. Furthermore, it explores the chemical reactivity of the molecule and discusses its potential applications based on the known biological activities of related derivatives. The guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical experimental protocols.
Introduction to 1,5-Naphthyridines
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system. Six distinct isomers exist, with the arrangement of the nitrogen atoms defining their unique chemical properties.[3] The 1,5-naphthyridine isomer, in particular, has garnered significant attention due to its prevalence in natural products and its versatile applications in drug discovery. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The introduction of a methoxy group at the 2-position of the 1,5-naphthyridine core is expected to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile.
Synthesis of 2-Methoxy-1,5-naphthyridine
The synthesis of 2-Methoxy-1,5-naphthyridine can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the construction of a 2-hydroxy-1,5-naphthyridine intermediate, followed by methylation.
Synthetic Workflow
A plausible synthetic route involves the cyclization of a substituted aminopyridine, followed by chlorination and subsequent methoxylation. This approach offers good yields and is adaptable for the synthesis of various analogues.[3][6]
Caption: Synthetic workflow for 2-Methoxy-1,5-naphthyridine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,4-Dihydroxy-1,5-naphthyridine
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In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Heat the mixture at 140-150 °C for 2 hours.
-
Increase the temperature to 240 °C and maintain for 1 hour.
-
Cool the reaction mixture and triturate with ethanol to obtain the crude product.
-
Recrystallize from glacial acetic acid to yield pure 2,4-dihydroxy-1,5-naphthyridine.
Step 2: Synthesis of 2,4-Dichloro-1,5-naphthyridine
-
To a flask containing 2,4-dihydroxy-1,5-naphthyridine (1 equivalent), add phosphorus oxychloride (POCl₃, 5 equivalents).
-
Reflux the mixture for 4 hours.
-
Cool the reaction and pour it carefully onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Selective Methoxylation and Reduction
-
Dissolve 2,4-dichloro-1,5-naphthyridine in methanol.
-
Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature.
-
Stir for 2-3 hours, monitoring the reaction by TLC to form 2-chloro-4-methoxy-1,5-naphthyridine.
-
The subsequent reduction of the second chloro group to yield the final product can be achieved via catalytic hydrogenation.
Structural Elucidation and Spectroscopic Profile
The structure of 2-Methoxy-1,5-naphthyridine can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electron-donating methoxy group.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methoxy-1,5-naphthyridine
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | - | ~162.0 |
| 3 | ~6.9 (d) | ~108.0 |
| 4 | ~8.0 (d) | ~140.0 |
| 6 | ~8.6 (dd) | ~150.0 |
| 7 | ~7.4 (dd) | ~125.0 |
| 8 | ~8.2 (dd) | ~145.0 |
| OCH₃ | ~4.0 (s) | ~54.0 |
Predicted data is based on analogous structures and substituent effects.[7][8][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).
Infrared (IR) and UV-Visible Spectroscopy
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands.[10]
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~3050-3100 cm⁻¹: Aromatic C-H stretching
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~2840-2960 cm⁻¹: Aliphatic C-H stretching of the methoxy group
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~1600-1650 cm⁻¹: C=C and C=N stretching of the aromatic rings
-
~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether
-
~1020-1050 cm⁻¹: Symmetric C-O-C stretching
UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in ethanol or methanol, is expected to show absorption maxima corresponding to π-π* transitions of the naphthyridine ring system.[10]
Core Physicochemical Properties
Solubility Assessment
The solubility of 2-Methoxy-1,5-naphthyridine is a crucial parameter for its formulation and biological testing.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Chloroform | Soluble |
| DMSO | Freely Soluble |
Protocol for Solubility Determination:
-
Add a known amount of 2-Methoxy-1,5-naphthyridine to a fixed volume of the solvent at a constant temperature.
-
Stir the mixture until equilibrium is reached (typically 24 hours).
-
Centrifuge the sample to separate the undissolved solid.
-
Analyze the concentration of the solute in the supernatant using a calibrated HPLC-UV method.
Acidity and Basicity (pKa)
The two nitrogen atoms in the 1,5-naphthyridine ring are basic and can be protonated. The pKa value is critical for understanding the compound's behavior in physiological environments. The pKa of the parent 1,5-naphthyridine is approximately 2.9.[11] The electron-donating methoxy group at the 2-position is expected to slightly increase the basicity of the ring nitrogens.
Protocol for pKa Determination (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a mixture of water and a co-solvent (e.g., methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added and determine the pKa from the midpoint of the titration curve.
Chemical Stability
The stability of 2-Methoxy-1,5-naphthyridine is a key consideration for its storage and handling. A primary concern is the acid-catalyzed hydrolysis of the methoxy group.[12]
Caption: Acid-catalyzed hydrolysis of 2-Methoxy-1,5-naphthyridine.
Protocol for Forced Degradation Study:
-
Prepare solutions of 2-Methoxy-1,5-naphthyridine in various media: 0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂.
-
Expose the solutions to elevated temperatures (e.g., 60 °C) for a defined period.
-
For photostability, expose a solution to UV light.
-
At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Chemical Reactivity
The 1,5-naphthyridine ring is generally electron-deficient, making it susceptible to nucleophilic substitution, particularly at positions activated by a good leaving group. Conversely, the methoxy group at the 2-position makes the ring more amenable to electrophilic substitution compared to the unsubstituted parent compound.
Biological Significance and Potential Applications
While specific biological data for 2-Methoxy-1,5-naphthyridine is not extensively published, the broader class of 1,5-naphthyridine derivatives exhibits a wide range of biological activities. These include:
-
Anticancer Activity: Many fused 1,5-naphthyridines act as topoisomerase inhibitors.[4]
-
Antibacterial Activity: The naphthyridine scaffold is a key component of quinolone antibiotics like nalidixic acid.[5]
-
Antimalarial Activity: Compounds like pyronaridine, which contains a substituted benzo[b][4][13]naphthyridine core, are effective antimalarial agents.[4]
The 2-methoxy substituent can enhance membrane permeability and metabolic stability, potentially improving the drug-like properties of the 1,5-naphthyridine scaffold.
Conclusion
2-Methoxy-1,5-naphthyridine is a versatile heterocyclic compound with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and core physicochemical properties. The experimental protocols and predictive data presented herein serve as a valuable resource for researchers working with this and related compounds. A thorough understanding of these fundamental properties is essential for the rational design and development of novel 1,5-naphthyridine-based agents.
References
-
Fused 1,5-naphthyridines - Encyclopedia.pub. (2020, August 31). Retrieved from [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024, December 17). Retrieved from [Link]
-
Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). Retrieved from [Link]
-
Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar. (2021, July 16). Retrieved from [Link]
-
Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][5][14]naphthyridines - Taylor & Francis Online. (2010, August 25). Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). Retrieved from [Link]
- CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents. (n.d.).
- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents. (n.d.).
-
Biological Activity of Naturally Derived Naphthyridines - PubMed. (2021, July 16). Retrieved from [Link]
-
Spectral Characteristics of 2,7-Naphthyridines - MDPI. (2000, June 27). Retrieved from [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. (2019, July 31). Retrieved from [Link]
-
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum - University of Dundee. (2024, June 25). Retrieved from [Link]
-
2-Methyl-1,5-naphthyridine | CAS#:7675-32-3 | Chemsrc. (2025, August 21). Retrieved from [Link]
-
THE NAPHTHYRIDINES. (n.d.). Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. (2025, October 16). Retrieved from [Link]
-
Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (2025, April 26). Retrieved from [Link]
-
N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide - PMC. (n.d.). Retrieved from [Link]
-
An in silico infrared spectral library of molecular ions for metabolite identification - ChemRxiv. (n.d.). Retrieved from [Link]
-
NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Naphthalene, 2-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Buy 2-Methyl-1,5-naphthyridine | 7675-32-3 [smolecule.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
